Aspartyl-Histidine

Beschreibung

Eigenschaften

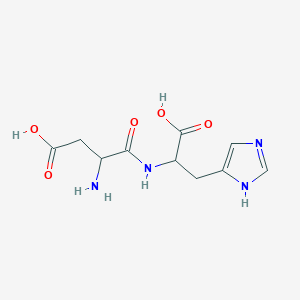

IUPAC Name |

3-amino-4-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSXROIMXIJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Aspartyl-Histidin kann durch Peptidsynthesemethoden synthetisiert werden, die die Kupplung von Asparaginsäure und Histidin beinhalten. Die Reaktion erfordert typischerweise die Aktivierung der Carboxylgruppe der Asparaginsäure, die mit Reagenzien wie Carbodiimiden (z. B. DCC) in Gegenwart einer Base (z. B. Triethylamin) erreicht werden kann. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Aspartyl-Histidin beinhaltet großtechnische Peptidsynthesetechniken. Diese Verfahren verwenden oft automatische Peptidsynthesizer, die Aminosäuren effizient schrittweise koppeln können. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aspartyl-Histidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Imidazolring des Histidins kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können an den Carboxylgruppen der Asparaginsäure auftreten.

Substitution: Die Aminogruppen können an Substitutionsreaktionen mit Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Oxidierte Histidinderivate.

Reduktion: Reduzierte Asparaginsäurederivate.

Substitution: Substituierte Aminosäurederivate.

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

Aspartyl-Histidine serves as an important intermediate in protein digestion and metabolism. It is recognized as an incomplete breakdown product of protein catabolism, although it has not been identified in human tissues or biofluids, categorizing it as an "expected" metabolite . Understanding its role in metabolic pathways can provide insights into protein digestion and amino acid utilization.

Enzymatic Activity

Research indicates that the substitution of aspartic acid with histidine can significantly alter enzyme functionality. For instance, in the context of the human androgen receptor, the mutation from aspartic acid to histidine at position 686 results in diminished androgen-binding capacity, leading to androgen insensitivity . This highlights the critical role that aspartyl-histidine plays in maintaining proper receptor function.

Coordination of Metal Ions

Histidine residues are known for their ability to coordinate metal ions, which is crucial for the catalytic activity of various enzymes. A study on bovine aspartyl beta-hydroxylase demonstrated that specific histidine residues are essential for coordinating iron ions (Fe²⁺), further emphasizing the importance of histidine in enzymatic reactions involving metal cofactors .

Monoclonal Antibody Stability

Aspartyl-Histidine's structural properties contribute to the stability of therapeutic proteins, particularly monoclonal antibodies (mAbs). Histidine is commonly used as a buffer in mAb formulations due to its ability to reduce aggregation during storage and administration . Understanding the interactions between histidine-containing buffers and mAbs can lead to improved formulation strategies for therapeutic applications.

Drug Design and Development

The unique properties of Aspartyl-Histidine make it a candidate for drug design, particularly in developing inhibitors targeting specific enzymes or receptors. The ability to modify the dipeptide could enhance binding affinity or selectivity towards target proteins, which is crucial in therapeutic development.

Case Studies

Wirkmechanismus

Aspartyl-Histidine exerts its effects through its involvement in signal transduction pathways. In two-component systems, the histidine residue is phosphorylated by a histidine kinase in response to an environmental stimulus. This phosphate group is then transferred to the aspartate residue of a response regulator, modulating its activity and leading to downstream signaling events . This mechanism is crucial for various cellular processes, including chemotaxis, osmosensing, and host recognition .

Vergleich Mit ähnlichen Verbindungen

Key Functional Roles:

- Plant Physiology : In Arabidopsis thaliana, aspartyl-histidine is implicated in cytokinin signal transduction via histidine-to-aspartate phosphorelays, influencing cell division and floral induction .

- Human Health: It serves as a biomarker in urine metabolomics for early detection of non-muscle invasive bladder cancer (NMIBC), with diagnostic panels achieving an AUC of 0.838 .

- Fermentation : In tomato sour soup fermentation, its levels increase with added sugar, suggesting a role in flavor modulation .

Comparison with Similar Compounds

Structural Analogs: Peptide Bond Variations

Key Insight : The α- and β-isoforms of aspartyl-histidine exhibit significant differences in predicted pI (ΔpI = 2.2 units) due to computational exclusion of the aspartyl side chain in β-form modeling .

Enzymatic Interactions

- Detoxification Role : Plant asparaginases may detoxify isoaspartyl peptides, including β-aspartyl-histidine, arising from protein degradation .

Tables Summarizing Key Data

Table 1: Diagnostic Performance of Aspartyl-Histidine vs. Other Metabolites

Table 2: Structural Comparison of Dipeptides

| Dipeptide | Peptide Bond Type | Key Functional Group | Biological System |

|---|---|---|---|

| Aspartyl-Histidine (β) | β-carboxyl linkage | Imidazole ring (His) | Plants, human urine |

| Glutamylglycine | α-carboxyl linkage | Glycine terminus | Fermentation, cellular redox |

| Tyrosyl-Methionine | α-carboxyl linkage | Thioether (Met) | Human urine metabolomics |

Biologische Aktivität

Aspartyl-histidine is a dipeptide composed of aspartic acid and histidine, two amino acids that play significant roles in various biological processes. This article explores the biological activity of aspartyl-histidine, including its biochemical properties, physiological roles, and potential therapeutic applications, supported by data tables and relevant case studies.

Aspartyl-histidine exhibits unique chemical properties due to the characteristics of its constituent amino acids. The aspartic acid residue is negatively charged at physiological pH, while histidine can exist in both charged and neutral forms depending on the local pH environment. This dual nature allows aspartyl-histidine to participate in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₄ |

| Molecular Weight | 229.23 g/mol |

| pKa (Aspartic Acid) | 3.65 |

| pKa (Histidine) | 6.00 |

2.1 Enzymatic Function

Aspartyl-histidine pairs are critical in enzyme active sites, particularly in serine proteases where they participate in catalytic triads. The histidine residue often acts as a proton donor or acceptor, facilitating the cleavage of peptide bonds.

- Case Study : In studies on serine proteases, the substitution of aspartic acid with histidine has been shown to significantly alter enzyme activity, highlighting the importance of these residues in maintaining functionality .

2.2 Signal Transduction

Aspartyl-histidine plays a role in signal transduction pathways, particularly in receptor interactions. The presence of these residues can influence receptor conformation and ligand binding affinity.

- Research Finding : A study demonstrated that mutations involving aspartic acid and histidine in androgen receptors resulted in altered hormone-binding characteristics, leading to androgen insensitivity .

3.1 Anticancer Potential

Recent research has indicated that aspartyl-histidine may enhance the efficacy of certain chemotherapeutics by modulating oxidative stress responses in cancer cells.

- Case Study : In pancreatic cancer models, combining histidine with gemcitabine resulted in increased cytotoxicity through enhanced oxidative stress mechanisms . This suggests that aspartyl-histidine could be explored as an adjunct therapy to improve treatment outcomes.

3.2 Metabolomics and Biomarker Discovery

Aspartyl-histidine has been identified in metabolomic studies as a potential biomarker for various diseases, including bladder cancer.

- Findings : An untargeted metabolomics approach revealed that levels of aspartyl-histidine were significantly altered in cancer patients compared to healthy controls, suggesting its potential utility as a diagnostic marker .

4. Conclusion

Aspartyl-histidine is a dipeptide with significant biological activity due to its unique chemical properties and roles in enzymatic functions and signal transduction pathways. Its potential therapeutic applications, particularly in cancer treatment and biomarker discovery, warrant further investigation. Future research should focus on elucidating the precise mechanisms by which aspartyl-histidine exerts its effects and exploring its utility in clinical settings.

Q & A

What experimental methodologies are recommended for synthesizing and characterizing Aspartyl-Histidine in academic research?

Answer: Synthesis of Aspartyl-Histidine requires precise control of peptide coupling conditions, such as using carbodiimide-based reagents (e.g., EDC/HOBt) to minimize racemization . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity analysis via reverse-phase HPLC with UV detection at 210–220 nm is critical, as outlined in standard protocols for peptide validation .

How can researchers resolve contradictions in reported enzymatic hydrolysis rates of Aspartyl-Histidine across different isoforms?

Answer: Conflicting hydrolysis data, such as the 12-fold higher catalytic efficiency of β-aspartyl-histidine hydrolase activity in LjNSE2 compared to asparaginase activity in LjNSE1 , require rigorous kinetic analysis. Researchers should measure Km and Vmax under standardized conditions (e.g., pH 7.4, 25°C) and validate enzyme specificity using competitive inhibition assays. Cross-referencing tissue-specific expression data (e.g., LjNSE2 in xylem sap ) can contextualize isoform functionality.

What advanced techniques are suitable for studying Aspartyl-Histidine’s role in nitrogen metabolism pathways?

Answer: Isotopic labeling (e.g., ¹⁵N-tracing) combined with metabolomics (LC-MS/MS) can track Aspartyl-Histidine’s incorporation into nitrogen transport systems in plants . For enzymatic studies, site-directed mutagenesis of active-site residues (e.g., histidine or aspartate motifs) can elucidate substrate-binding mechanisms. Structural insights via X-ray crystallography or cryo-EM are recommended for resolving catalytic conformations .

How should researchers address discrepancies in Aspartyl-Histidine’s reported bioactivity across cell-based assays?

Answer: Inconsistent bioactivity data may stem from cell-line variability or assay conditions. Standardize protocols by:

- Using validated cell lines (e.g., ATCC-certified) with controlled passage numbers.

- Normalizing results to internal controls (e.g., housekeeping genes like GAPDH).

- Replicating experiments across independent labs to confirm dose-response trends .

What computational approaches are effective for modeling Aspartyl-Histidine’s interactions with enzymes?

Answer: Molecular docking (e.g., AutoDock Vina) can predict binding affinities between Aspartyl-Histidine and hydrolases like LjNSE2 . Molecular dynamics simulations (e.g., GROMACS) over 100+ ns trajectories can assess conformational stability. Pair these with quantum mechanics/molecular mechanics (QM/MM) to analyze transition-state interactions during hydrolysis .

How can Aspartyl-Histidine’s stability be optimized for in vivo studies?

Answer: Stability under physiological conditions requires:

- Buffering solutions (e.g., phosphate-buffered saline, pH 7.4) to prevent hydrolysis.

- Storage at –80°C in lyophilized form.

- Real-time stability monitoring via LC-MS to detect degradation products .

What analytical techniques are critical for distinguishing Aspartyl-Histidine from its diastereomers or degradation products?

Answer: Chiral chromatography (e.g., Chiralpak® columns) coupled with circular dichroism (CD) spectroscopy can differentiate enantiomers. Tandem MS (MS/MS) fragmentation patterns provide specificity for identifying degradation byproducts like β-aspartyl peptides .

How does Aspartyl-Histidine’s structural conformation influence its biochemical activity?

Answer: The β-linkage in Aspartyl-Histidine confers resistance to non-specific proteases, unlike α-linked peptides. Comparative studies using α/β isomers and NMR-based structural analysis (e.g., NOESY for 3D conformation) can correlate backbone flexibility with enzymatic recognition .

What strategies are recommended for isolating Aspartyl-Histidine from natural sources?

Answer: Extraction from plant tissues (e.g., L. japonicus xylem sap ) involves ultrafiltration (3–10 kDa cutoff) followed by ion-exchange chromatography (e.g., DEAE-Sepharose) at pH 6.0–7.0. Confirm identity via Edman degradation for N-terminal sequencing and compare retention times with synthetic standards .

How can researchers design experiments to investigate Aspartyl-Histidine’s role in stress-response pathways?

Answer: Transcriptomic (RNA-seq) and proteomic (2D-DIGE) profiling under stress conditions (e.g., nitrogen deprivation) can identify Aspartyl-Histidine-associated pathways. Knockout models (e.g., CRISPR-Cas9) of hydrolase genes (e.g., LjNSE2) will clarify its regulatory role .

Methodological Notes

- Data Validation: Cross-validate findings using orthogonal techniques (e.g., NMR + MS) .

- Reproducibility: Document experimental parameters (e.g., buffer composition, enzyme lot numbers) in supplementary materials .

- Ethical Compliance: Adhere to journal guidelines for data availability and author contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.